molecular formula C9H9NO4 B2722735 Methyl [(2-hydroxyphenyl)carbamoyl]formate CAS No. 91004-40-9

Methyl [(2-hydroxyphenyl)carbamoyl]formate

Cat. No.: B2722735
CAS No.: 91004-40-9
M. Wt: 195.174
InChI Key: QBDKUTJPVTUEPL-UHFFFAOYSA-N
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Description

Methyl [(2-hydroxyphenyl)carbamoyl]formate is an organic compound with the molecular formula C9H9NO4. It is known for its unique chemical structure, which includes a methyl ester group and a hydroxyphenyl carbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(2-hydroxyphenyl)carbamoyl]formate can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxyaniline with methyl chloroformate under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-hydroxyphenyl)carbamoyl]formate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [(2-hydroxyphenyl)carbamoyl]formate is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [(2-hydroxyphenyl)carbamoyl]formate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of enzymes or receptors. The carbamoyl group can also participate in covalent bonding with nucleophilic residues, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(2-hydroxyphenyl)carbamate]
  • Methyl [(2-hydroxyphenyl)acetate]
  • Methyl [(2-hydroxyphenyl)benzoate]

Uniqueness

Methyl [(2-hydroxyphenyl)carbamoyl]formate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilicity and lipophilicity, making it suitable for diverse applications in various fields .

Properties

IUPAC Name

methyl 2-(2-hydroxyanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)8(12)10-6-4-2-3-5-7(6)11/h2-5,11H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDKUTJPVTUEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)NC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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